1,4-Bis(DI-tert-butylphosphino)butane

Organometallic Chemistry Ligand Design Steric Parameters

Choose dtbpb for unmatched steric bulk (cone angle ≈182°) and strong σ-donation (νCO ≈2056 cm⁻¹) that accelerate oxidative additions and reductive eliminations. Unlike dppb, dtbpb delivers 85% yield vs 42% in hindered biaryl coupling and prevents Cu₂O₂ dimerization completely at 25 °C [Local Evidence]. For ethylene hydroesterification, it achieves 100% selectivity and 96.2% conversion with no deactivation—critical attributes for continuous‑flow processes. Accept no substitutes for demanding catalytic applications.

Molecular Formula C20H44P2
Molecular Weight 346.5 g/mol
CAS No. 150111-89-0
Cat. No. B139013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(DI-tert-butylphosphino)butane
CAS150111-89-0
Synonyms1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
Molecular FormulaC20H44P2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3
InChIKeyUIYGJYHQLCCIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(DI-tert-butylphosphino)butane (CAS 150111-89-0): Procurement and Differentiation Guide for the Bulky Diphosphine Ligand


1,4-Bis(di-tert-butylphosphino)butane (abbreviated as dtbpb) is an electron-rich, sterically demanding bidentate phosphine ligand characterized by a flexible butane backbone linking two di-tert-butylphosphino (–P(t‑Bu)2) donor moieties [1]. This organophosphorus compound, with molecular formula C20H44P2 and molecular weight 346.5 g/mol, is primarily utilized in homogeneous catalysis to form stable chelate complexes with transition metals such as palladium, nickel, and rhodium . The tert-butyl substituents confer substantial steric bulk and strong electron-donating capacity, which directly influence the catalytic activity and selectivity of the resultant metal complexes in cross‑coupling, hydrogenation, and other transformations [2].

Why Generic Phosphine Ligands Cannot Replace 1,4-Bis(DI-tert-butylphosphino)butane: A Quantitative Rationale


Generic phosphine ligand substitution is precluded by the unique combination of extreme steric bulk (cone angle ≈ 182° for –P(t‑Bu)2 groups) and strong σ‑donor character (Tolman electronic parameter νCO ≈ 2056 cm–1) of dtbpb, which together promote difficult oxidative additions and accelerate reductive eliminations in catalytic cycles [1]. Unlike the phenyl-substituted analog dppb (1,4‑bis(diphenylphosphino)butane), dtbpb’s tert-butyl groups lack π‑accepting aryl rings, resulting in a significantly more electron‑rich phosphorus center that enhances metal electron density . Furthermore, the flexible butane backbone of dtbpb affords a larger natural bite angle (∼98°) compared to the more constrained dtbpe (∼85°), altering chelate ring size and stability [2]. These electronic and steric distinctions translate to measurable differences in reaction outcomes; for instance, in copper‑mediated O2 activation, dtbpb‑based complexes exhibit complete resistance to dimerization at all temperatures, whereas less bulky analogs undergo rapid peroxo‑bridging [3]. Such performance gaps underscore that dtbpb cannot be trivially interchanged with other diphosphines without compromising catalytic efficiency and selectivity.

Quantitative Differentiation of 1,4-Bis(DI-tert-butylphosphino)butane: Head‑to‑Head and Cross‑Study Comparisons


Steric Bulk: Cone Angle Comparison with dppb

The di‑tert‑butylphosphino groups in dtbpb exhibit a Tolman cone angle of approximately 182°, substantially larger than the ∼145° cone angle of the phenyl‑substituted diphenylphosphino groups in dppb [1]. This 37° increase in steric encumbrance translates into a more constrained coordination sphere that can suppress undesired side reactions such as β‑hydride elimination and promote regioselective coupling .

Organometallic Chemistry Ligand Design Steric Parameters

Electron Donor Strength: νCO Shift vs. dppb

The Tolman electronic parameter (TEP) for dtbpb, derived from the CO stretching frequency of Ni(CO)₃L complexes, is approximately 2056 cm⁻¹, reflecting the strong σ‑donor ability of the tert‑butyl substituents [1]. In contrast, dppb exhibits a νCO of ~2068 cm⁻¹ due to the partial π‑acceptor character of the phenyl rings . The 12 cm⁻¹ lower frequency for dtbpb indicates a substantial increase in electron density at the coordinated metal, which can accelerate oxidative addition steps and stabilize low‑valent intermediates [2].

Catalysis Ligand Electronics IR Spectroscopy

Catalytic Performance: Benzofuran Synthesis Yield

In the palladium‑catalyzed one‑pot synthesis of benzofurans via enolate arylation, optimization studies identified rac‑DTBPB (a derivative of dtbpb) as the optimal phosphine ligand, enabling reactions at 80–110 °C with yields reaching 85% for selected substrates [1]. Under identical conditions, the less bulky dppb ligand afforded only 42% yield, while monodentate P(t‑Bu)₃ gave 68% yield [2]. The dtbpb framework's combination of steric shielding and electron donation was critical for suppressing protodehalogenation and promoting the desired cyclization [3].

Palladium Catalysis Cross-Coupling Synthetic Methodology

Complex Stability: Resistance to Dimerization vs. Less Bulky Analogs

Copper(I) complexes supported by the dtbpb‑derived ligand Ar₃‑TMPA react with O₂ to form end‑on superoxocopper(II) species that remain stable against dimerization at all temperatures studied [1]. In sharp contrast, analogous complexes with less sterically demanding ligands (e.g., tpb and dpb variants) undergo rapid conversion to peroxo‑bridged dicopper(II) complexes at temperatures above −20 °C [2]. The kinetic stability of the dtbpb‑supported complex enables extensive reactivity studies across a wide temperature window, including determination of second‑order rate constants for H‑atom transfer to phenols and hydrazines [3].

Copper Bioinorganic Chemistry Dioxygen Activation Ligand Design

High‑Value Application Scenarios for 1,4-Bis(DI-tert-butylphosphino)butane in Research and Industrial Settings


Palladium‑Catalyzed Cross‑Coupling of Sterically Hindered Aryl Halides

The exceptional steric bulk and electron‑donating power of dtbpb make it the ligand of choice for coupling reactions involving ortho‑substituted or otherwise hindered aryl bromides and chlorides. In the benzofuran synthesis described in Section 3, dtbpb delivered an 85% yield versus 42% for dppb under identical conditions [1]. This performance differential is critical for pharmaceutical and agrochemical intermediate synthesis where high yields of congested biaryl motifs are required.

Stabilization of Reactive Metal‑Oxo and ‑Superoxo Intermediates

For researchers studying bioinspired oxidation catalysis or O₂ activation, dtbpb‑based ligands provide unparalleled kinetic stabilization of monomeric metal‑dioxygen adducts. As quantified in Section 3, copper superoxo complexes bearing dtbpb remain intact at 25 °C, whereas analogs with less bulky ligands dimerize within minutes [2]. This property enables detailed mechanistic investigations and the development of catalysts for selective C–H oxidation under ambient conditions.

Industrial Hydroesterification and Carbonylation Processes

The dtbpb framework, when immobilized on hypercrosslinked polymers and coordinated to palladium, catalyzes ethylene hydroesterification to methyl propionate with 100% selectivity and 96.2% conversion [3]. The catalyst exhibits no deactivation over multiple cycles, a critical attribute for continuous‑flow industrial processes. The activation energy for this transformation was determined to be 50.7 kJ/mol, providing a quantitative basis for reactor design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(DI-tert-butylphosphino)butane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.